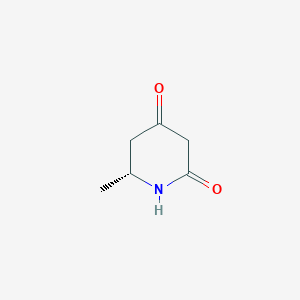

(R)-6-Methylpiperidine-2,4-dione

Description

(R)-6-Methylpiperidine-2,4-dione is a six-membered heterocyclic compound featuring a piperidine backbone with ketone groups at positions 2 and 4 and a methyl substituent at position 4. The stereochemistry (R-configuration) introduces chirality, which may influence its physicochemical properties and biological interactions.

Properties

Molecular Formula |

C6H9NO2 |

|---|---|

Molecular Weight |

127.14 g/mol |

IUPAC Name |

(6R)-6-methylpiperidine-2,4-dione |

InChI |

InChI=1S/C6H9NO2/c1-4-2-5(8)3-6(9)7-4/h4H,2-3H2,1H3,(H,7,9)/t4-/m1/s1 |

InChI Key |

ANAIVIDMOFUACM-SCSAIBSYSA-N |

Isomeric SMILES |

C[C@@H]1CC(=O)CC(=O)N1 |

Canonical SMILES |

CC1CC(=O)CC(=O)N1 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ®-6-Methylpiperidine-2,4-dione typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the use of a starting material such as 6-methyl-2,4-piperidinedione, which undergoes cyclization in the presence of a suitable catalyst and solvent. The reaction conditions often require precise temperature control and pH adjustments to ensure the desired stereochemistry is achieved.

Industrial Production Methods: In an industrial setting, the production of ®-6-Methylpiperidine-2,4-dione may involve large-scale batch reactors where the reaction parameters are meticulously monitored. The use of continuous flow reactors can also be employed to enhance the efficiency and yield of the compound. Purification processes such as crystallization or chromatography are typically used to isolate the final product.

Chemical Reactions Analysis

Types of Reactions: ®-6-Methylpiperidine-2,4-dione can undergo various chemical reactions, including:

Oxidation: This reaction can introduce additional functional groups or modify existing ones.

Reduction: This can lead to the formation of different derivatives with altered properties.

Substitution: Common in organic synthesis, where one functional group is replaced by another.

Common Reagents and Conditions:

Oxidation: Reagents like potassium permanganate or chromium trioxide.

Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

Substitution: Conditions often involve the use of nucleophiles or electrophiles under controlled pH and temperature.

Major Products: The products formed from these reactions can vary widely, ranging from simple derivatives to more complex molecules with potential pharmacological activity.

Scientific Research Applications

®-6-Methylpiperidine-2,4-dione has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of various organic compounds.

Biology: Studied for its potential effects on biological systems, including enzyme interactions.

Medicine: Investigated for its potential therapeutic properties, including its role as a precursor in drug synthesis.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of ®-6-Methylpiperidine-2,4-dione involves its interaction with specific molecular targets. These interactions can lead to the modulation of biochemical pathways, influencing various physiological processes. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Imidazolidine-2,4-dione Derivatives

Imidazolidine-2,4-dione (hydantoin) is a five-membered ring containing two nitrogen atoms and two ketone groups. Unlike (R)-6-methylpiperidine-2,4-dione, this compound lacks a methyl substituent and has a smaller ring system. Key differences include:

- Synthesis: Imidazolidine-2,4-dione derivatives (e.g., IM-3 and IM-7) are synthesized via Strecker synthesis using amino acids, phenyl isocyanates, or isothiocyanates, followed by acid hydrolysis .

- Pharmacological Activity : Derivatives like 3-phenyl-5-(4-isopropylphenyl)-imidazolidin-2,4-dione (IM-7) exhibit acute cardiovascular effects in rats, while others (e.g., IM-3) show central nervous system (CNS) modulation .

- Structural Flexibility : The five-membered ring of imidazolidine-2,4-dione allows for easier functionalization at positions 3 and 5, enabling diverse biological activities compared to the more rigid piperidine dione framework.

Thiazolidine-2,4-dione Derivatives

Thiazolidine-2,4-dione incorporates a sulfur atom in the five-membered ring, distinguishing it from both piperidine and imidazolidine diones.

- Antioxidant and Antimicrobial Properties: Thiazolidine-2,4-dione derivatives are studied for their antioxidant and antimicrobial potentials, with molecular docking studies suggesting interactions with biological targets like enzymes or receptors .

- ADME Properties : These compounds are optimized for improved absorption, distribution, metabolism, and excretion (ADME) profiles, a critical factor in drug development .

- Synthetic Routes: Synthesis often involves cyclization reactions with malononitrile or thioamide precursors, differing from the Strecker-based methods used for imidazolidines .

Pyran-2,4-dione Derivatives

Pyran-2,4-dione features a six-membered oxygen-containing ring, structurally analogous to piperidine-2,4-dione but with an oxygen atom replacing one nitrogen.

- Crystal Stability: Pyran-2,4-dione derivatives (e.g., β-enamino-pyran-2,4-diones) exhibit intermolecular interactions such as H···H, O···H, and H···C contacts, which stabilize their crystal structures. These interactions are less pronounced in piperidine diones due to differences in electronegativity .

- Electronic Properties : DFT calculations reveal higher dipole moments in pyran-2,4-diones (e.g., compound 2a: 7.21 D) compared to piperidine diones, suggesting greater polarity and solubility .

Data Table: Comparative Analysis of Dione Derivatives

Key Research Findings

Imidazolidine-2,4-dione derivatives demonstrate broader pharmacological applicability compared to this compound, likely due to their smaller ring size and ease of functionalization .

Thiazolidine-2,4-diones excel in ADME optimization, making them more viable for oral drug development than piperidine diones .

Pyran-2,4-diones exhibit superior crystallinity and polarity, advantageous for materials science applications, whereas piperidine diones may offer stereochemical advantages in chiral synthesis .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.